molecular formula C21H16N2O5 B4936370 N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide

Cat. No. B4936370
M. Wt: 376.4 g/mol
InChI Key: LEAZZHIYDPJSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide, commonly known as MDL-801, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MDL-801 belongs to the class of benzamides and is known to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of MDL-801 is not fully understood, but it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. By binding to the receptor, MDL-801 enhances the activity of GABA, a neurotransmitter that inhibits the activity of neurons in the brain, leading to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its anticonvulsant and neuroprotective effects, MDL-801 has been found to exhibit anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes MDL-801 a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

MDL-801 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, making it a well-characterized compound. However, one limitation of using MDL-801 in lab experiments is its relatively low potency compared to other GABA receptor modulators.

Future Directions

There are several future directions for research on MDL-801. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties. Another area of interest is its potential use in the treatment of inflammatory disorders. Future studies could explore its efficacy and safety in animal models of inflammation. Overall, MDL-801 has the potential to be a valuable therapeutic agent in the treatment of various diseases, and further research is needed to fully realize its potential.

Synthesis Methods

MDL-801 can be synthesized through a multi-step process involving the reaction of 2-methoxydibenzo[b,d]furan-3-carboxylic acid with thionyl chloride, followed by the reaction with 4-methyl-3-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure MDL-801.

Scientific Research Applications

MDL-801 has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticonvulsant, neuroprotective, and anti-inflammatory properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c1-12-7-8-13(9-17(12)23(25)26)21(24)22-16-11-19-15(10-20(16)27-2)14-5-3-4-6-18(14)28-19/h3-11H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAZZHIYDPJSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide

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